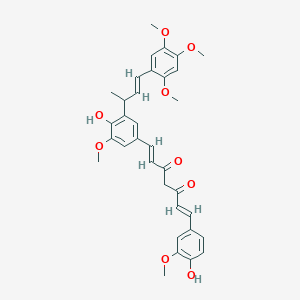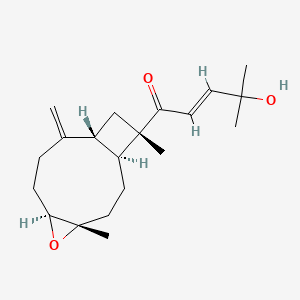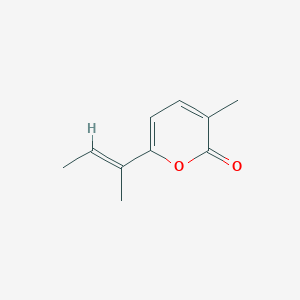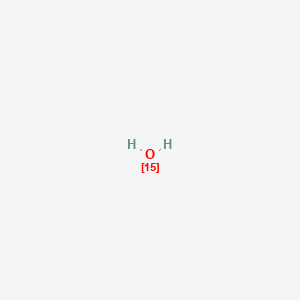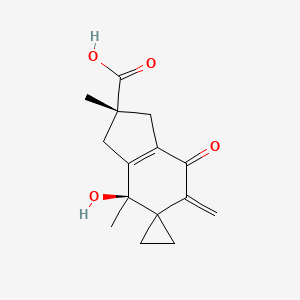![molecular formula C25H36O9 B1254553 [(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate](/img/structure/B1254553.png)
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate is a quassinoid compound isolated from the root bark of Simaba orinocencis. It is known for its potent antimalarial properties and has shown activity against Plasmodium falciparum . Quassinoids are a class of natural products known for their diverse biological activities, including antimalarial, anticancer, and insecticidal properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of orinocinolide involves multiple steps, starting from the extraction of the root bark of Simaba orinocencis. The process includes:
Extraction: The root bark is subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate orinocinolide.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain pure orinocinolide.
Industrial Production Methods: Industrial production of orinocinolide is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. The use of biotechnological methods, such as plant cell culture, is also being explored to produce orinocinolide on a larger scale .
化学反应分析
Types of Reactions: [(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with varying biological activities.
Reduction: Reduction reactions can modify the functional groups in orinocinolide, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the orinocinolide molecule, enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of orinocinolide with enhanced or modified biological activities .
科学研究应用
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quassinoid synthesis and reactivity.
Biology: Investigated for its antimalarial, anticancer, and insecticidal properties.
Medicine: Explored for its potential therapeutic applications in treating malaria and cancer.
Industry: Potential use in developing new insecticides and herbicides
作用机制
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate exerts its effects through multiple mechanisms, including:
Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s protein synthesis and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival
相似化合物的比较
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate is unique among quassinoids due to its specific structural features and potent biological activities. Similar compounds include:
Bruceantin: Known for its antileukemic activity.
Simalikalactone D: Exhibits potent antimalarial activity.
Isobrucein B: Shows cytotoxicity against various cancer cell lines.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of orinocinolide .
属性
分子式 |
C25H36O9 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate |
InChI |
InChI=1S/C25H36O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12-20,26-29H,6,8-9H2,1-5H3/t10?,12?,13-,14?,15+,16+,17?,18?,19+,20+,23-,24-,25+/m0/s1 |
InChI 键 |
CTVFYIPSHBVBJG-YBBQQQANSA-N |
手性 SMILES |
CCC(C)C(=O)O[C@@H]1C2[C@]3([C@@H]([C@@H](C4[C@@]2(CO3)C(CC5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C |
规范 SMILES |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C |
同义词 |
orinocinolide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


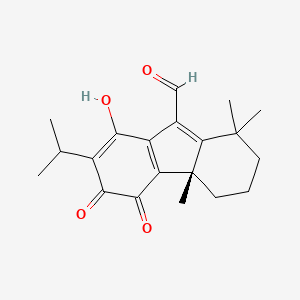
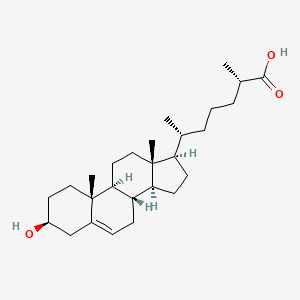
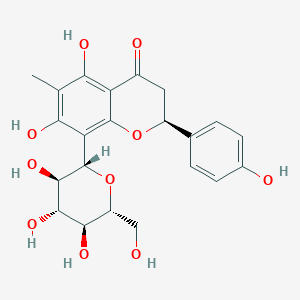
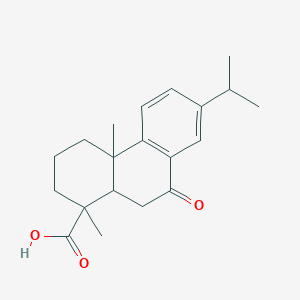

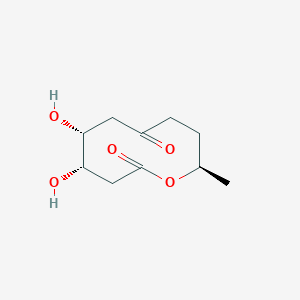
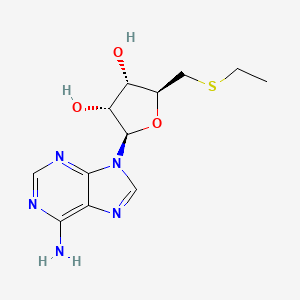
![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)

